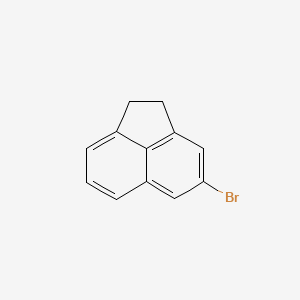
4-Bromo-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C₁₂H₉Br It is a derivative of acenaphthylene, where a bromine atom is substituted at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-dihydroacenaphthylene typically involves the bromination of 1,2-dihydroacenaphthylene. The reaction is carried out using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,2-dihydroacenaphthylene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Substitution: Formation of various substituted acenaphthylene derivatives.
Oxidation: Formation of acenaphthenequinone or acenaphthene carboxylic acid.
Reduction: Formation of 1,2-dihydroacenaphthylene.
Scientific Research Applications
4-Bromo-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-dihydroacenaphthylene involves its interaction with various molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The pathways involved include the formation of reactive intermediates that can further react to form desired products .
Comparison with Similar Compounds
Acenaphthene: A polycyclic aromatic hydrocarbon with similar structural features but lacks the bromine atom.
Acenaphthylene: The parent compound of 4-Bromo-1,2-dihydroacenaphthylene, differing only by the presence of the bromine atom.
5-Bromo-1,2-dihydroacenaphthylene: Another brominated derivative with the bromine atom at a different position
Properties
CAS No. |
4657-98-1 |
|---|---|
Molecular Formula |
C12H9Br |
Molecular Weight |
233.10 g/mol |
IUPAC Name |
4-bromo-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H9Br/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-3,6-7H,4-5H2 |
InChI Key |
DSWXRFLBTHXQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C1=CC=CC3=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















